molecular formula C13H16F3NO B3149964 4-(4-Trifluoromethoxybenzyl)piperidine CAS No. 681482-50-8

4-(4-Trifluoromethoxybenzyl)piperidine

Cat. No.: B3149964
CAS No.: 681482-50-8
M. Wt: 259.27 g/mol
InChI Key: DDRXKFUYYZOXFH-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethoxybenzyl)piperidine (C₁₂H₁₄F₃NO) is a piperidine derivative featuring a trifluoromethoxybenzyl substituent. Its IUPAC name is 4-[4-(trifluoromethoxy)phenyl]piperidine, and it is recognized by synonyms such as 1-(piperidin-4-yl)-4-(trifluoromethoxy)benzene . The compound has a molecular weight of 257.24 g/mol and a purity of 95% in commercial preparations . The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, making it a key candidate in pharmaceutical research, particularly for drug discovery targeting neurological and metabolic disorders .

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRXKFUYYZOXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethoxybenzyl)piperidine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethoxybenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or piperidine moieties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethoxybenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Differences

The biological and physicochemical properties of piperidine derivatives are heavily influenced by their substituents. Below is a comparative analysis of 4-(4-Trifluoromethoxybenzyl)piperidine with analogous compounds:

Table 1: Key Properties of this compound and Related Compounds
Compound Name Molecular Formula Substituents Key Applications Biological Activity Insights References
This compound C₁₂H₁₄F₃NO Trifluoromethoxybenzyl Drug development Enhanced receptor binding due to -OCF₃
4-Benzylpiperidine C₁₂H₁₇N Benzyl Local anesthetics Structural analog of lidocaine
4-(4-Fluorophenyl)-4-Hydroxy Piperidine C₁₁H₁₄FNO Fluorophenyl, Hydroxy Synthetic intermediate Improved solubility via -OH group
Aceperone precursor* - Benzyl, fluorobenzoyl Antipsychotic agents Dopamine receptor modulation
4-(4-Methoxyphenyl)piperidine C₁₂H₁₇NO Methoxybenzyl Chemical synthesis Electron-donating -OCH₃ enhances reactivity

*Note: The Aceperone precursor includes a fluorobenzoyl group attached via a propyl chain, differing in backbone structure .

Impact of Substituents on Pharmacological Properties

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group in this compound increases lipophilicity (logP ~2.8) compared to -OCH₃ (logP ~1.5), promoting better blood-brain barrier penetration . However, -OCH₃ derivatives exhibit higher solubility in polar solvents .
  • Fluorophenyl vs. Benzyl: Fluorophenyl substituents (e.g., in 4-(4-Fluorophenyl)-4-Hydroxy Piperidine) introduce electronegativity, improving binding to aromatic receptors, while benzyl groups (e.g., 4-Benzylpiperidine) are associated with anesthetic activity due to structural mimicry of traditional anesthetics .
  • Hydroxy (-OH) Addition: The hydroxy group in 4-(4-Fluorophenyl)-4-Hydroxy Piperidine enhances hydrogen bonding, increasing solubility but reducing metabolic stability compared to the trifluoromethoxy analog .

Biological Activity

4-(4-Trifluoromethoxybenzyl)piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C13H15F3N2O3
  • Molecular Weight : 304.27 g/mol
  • CAS Number : 681482-50-8

This compound features a piperidine ring substituted with a trifluoromethoxybenzyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine in the presence of a base such as triethylamine. This synthetic route can be scaled up using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to enhance yield and purity .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown their effectiveness against various strains of Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 µg/mL .

CompoundMIC (µg/mL)Activity Level
Compound A0.5Very Strong
Compound B2Strong
This compoundTBDTBD

The biological activity of this compound may involve interactions with specific molecular targets within cells. The trifluoromethoxy group enhances binding affinity to various receptors, potentially influencing dopaminergic and serotonergic pathways .

  • Dopamine Receptor Interaction : Similar compounds have shown interaction with the human dopamine receptor D2, affecting dopaminergic signaling pathways.
  • Antimycobacterial Activity : The compound's structure suggests it may inhibit the growth of M. tuberculosis, although specific data on this compound's MIC is still pending.

Case Studies

  • Antituberculosis Activity : A study evaluated several piperidinothiosemicarbazone derivatives against M. tuberculosis, showing that structural modifications significantly influenced their activity levels. The findings suggest that similar modifications in this compound could yield potent antimycobacterial agents .
  • Dopaminergic Effects : Another study highlighted the importance of piperidine derivatives in modulating neurotransmitter transporters, particularly the serotonin transporter (SERT). Compounds structurally akin to this compound demonstrated varying affinities for SERT and dopamine transporters (DAT), indicating potential therapeutic applications in neuropsychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Trifluoromethoxybenzyl)piperidine
Reactant of Route 2
4-(4-Trifluoromethoxybenzyl)piperidine

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